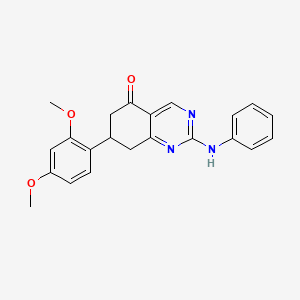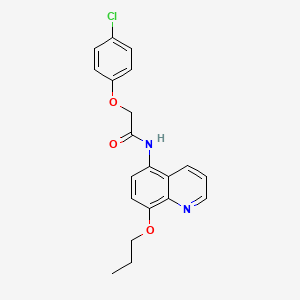![molecular formula C20H21N3O4S B11323968 N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B11323968.png)
N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(2,3-dimethylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(3,4-diméthoxyphényl)-1,2,4-thiadiazol-5-yl]-2-(2,3-diméthylphénoxy)acétamide est un composé organique complexe présentant des applications potentielles dans divers domaines scientifiques. Ce composé comprend un cycle thiadiazole, connu pour ses activités biologiques diverses, et deux cycles aromatiques avec des substitutions méthoxy et diméthyl, contribuant à ses propriétés chimiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de N-[3-(3,4-diméthoxyphényl)-1,2,4-thiadiazol-5-yl]-2-(2,3-diméthylphénoxy)acétamide implique généralement plusieurs étapes, en commençant par la préparation du cycle thiadiazole. Une méthode courante implique la cyclisation de thiosemicarbazides appropriées avec des acides carboxyliques ou leurs dérivés dans des conditions acides ou basiques. L'intermédiaire thiadiazole résultant est ensuite couplé aux groupes diméthoxyphényl et diméthylphénoxy par des réactions de substitution nucléophile, souvent en utilisant des réactifs comme l'hydrure de sodium ou le carbonate de potassium dans des solvants aprotiques polaires tels que le diméthylformamide (DMF) ou le diméthylsulfoxyde (DMSO).
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation des conditions réactionnelles afin de maximiser le rendement et la pureté. Cela comprend le contrôle de la température, de la pression et du temps de réaction, ainsi que l'emploi de techniques de purification telles que la recristallisation ou la chromatographie. L'utilisation de réacteurs à écoulement continu et de plateformes de synthèse automatisée peut encore améliorer l'efficacité et la scalabilité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
N-[3-(3,4-diméthoxyphényl)-1,2,4-thiadiazol-5-yl]-2-(2,3-diméthylphénoxy)acétamide peut subir diverses réactions chimiques, notamment :
Oxydation : les groupes méthoxy peuvent être oxydés pour former des quinones correspondantes.
Réduction : le cycle thiadiazole peut être réduit pour former des dihydrothiadiazoles.
Substitution : les cycles aromatiques peuvent subir des réactions de substitution électrophile, telles que la nitration ou l'halogénation.
Réactifs et conditions courantes
Oxydation : des réactifs comme le permanganate de potassium (KMnO₄) ou le trioxyde de chrome (CrO₃) en milieu acide.
Réduction : des réactifs comme l'hydrure de lithium et d'aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄).
Substitution : des réactifs comme l'acide nitrique (HNO₃) pour la nitration ou le brome (Br₂) pour la bromation.
Principaux produits
Oxydation : formation de quinones.
Réduction : formation de dihydrothiadiazoles.
Substitution : formation de dérivés nitro ou halogénés.
Applications de la recherche scientifique
N-[3-(3,4-diméthoxyphényl)-1,2,4-thiadiazol-5-yl]-2-(2,3-diméthylphénoxy)acétamide a plusieurs applications de recherche scientifique :
Chimie : utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : étudié pour son potentiel en tant qu'agent antimicrobien ou anticancéreux en raison de l'activité biologique du cycle thiadiazole.
Médecine : exploré pour ses effets thérapeutiques potentiels, y compris ses propriétés anti-inflammatoires et analgésiques.
Industrie : utilisé dans le développement de nouveaux matériaux présentant des propriétés électroniques ou optiques spécifiques.
Mécanisme d'action
Le mécanisme d'action de N-[3-(3,4-diméthoxyphényl)-1,2,4-thiadiazol-5-yl]-2-(2,3-diméthylphénoxy)acétamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le cycle thiadiazole peut interagir avec des enzymes ou des récepteurs, modulant leur activité. Les substitutions méthoxy et diméthyl peuvent améliorer l'affinité de liaison et la sélectivité du composé. Ces interactions peuvent conduire à divers effets biologiques, tels que l'inhibition de la croissance microbienne ou la modulation des voies inflammatoires.
Applications De Recherche Scientifique
N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(2,3-dimethylphenoxy)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to the biological activity of the thiadiazole ring.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(2,3-dimethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. The methoxy and dimethyl substitutions can enhance the compound’s binding affinity and selectivity. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-(3,4-diméthoxyphénéthyl)-2-(3,4-diméthoxyphényl)acétamide
- (3,4-Diméthoxyphényl)acétonitrile
- 3,4-Diméthoxyphénéthylamine
Unicité
N-[3-(3,4-diméthoxyphényl)-1,2,4-thiadiazol-5-yl]-2-(2,3-diméthylphénoxy)acétamide est unique en raison de la présence du cycle thiadiazole, qui confère des activités biologiques distinctes non couramment rencontrées dans d'autres composés similaires. La combinaison de substitutions méthoxy et diméthyl améliore encore ses propriétés chimiques, ce qui en fait un composé précieux pour diverses applications scientifiques.
Propriétés
Formule moléculaire |
C20H21N3O4S |
|---|---|
Poids moléculaire |
399.5 g/mol |
Nom IUPAC |
N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(2,3-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C20H21N3O4S/c1-12-6-5-7-15(13(12)2)27-11-18(24)21-20-22-19(23-28-20)14-8-9-16(25-3)17(10-14)26-4/h5-10H,11H2,1-4H3,(H,21,22,23,24) |
Clé InChI |
QTPSWPGIMALWIB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)OCC(=O)NC2=NC(=NS2)C3=CC(=C(C=C3)OC)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-bromo-N-[4-(dimethylamino)benzyl]-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide](/img/structure/B11323887.png)
![2,7-bis(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11323890.png)
![4-fluoro-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B11323893.png)
![6,8-dimethyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11323898.png)
![N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-3-chloro-4-methoxybenzamide](/img/structure/B11323902.png)
![2-[(E)-2-(4-chlorophenyl)ethenyl]-5-[4-(naphthalen-1-ylacetyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B11323910.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methyl-7-phenyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11323917.png)

![1-{4-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}propan-1-one](/img/structure/B11323923.png)
![3-ethyl-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11323937.png)
![2-[(E)-2-(2-methoxyphenyl)ethenyl]-5-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B11323943.png)
![2-[2-Amino-1-(4-hydroxyphenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-YL]-3,4-dihydroquinazolin-4-one](/img/structure/B11323944.png)
![N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B11323952.png)

